REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
869 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
718 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
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The resulting mixture is stirred at ca. 22° C. for 17-24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated ca 2 hr at 85°-90° C.
|
Type
|
WAIT
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Details
|
under relux for ca 1 h
|
Type
|
CUSTOM
|
Details
|
checked by NMR (CDCl3) for completion of the reaction (in-process control)
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Type
|
TEMPERATURE
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Details
|
with cooling (0°-10° C.)
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Type
|
CUSTOM
|
Details
|
checked by NMR (CDCl3) for completion of the reaction (in-process control)
|
Type
|
CUSTOM
|
Details
|
The solids are removed by vacuum filtration
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Type
|
WASH
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Details
|
The filtrate is washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Reaction Time |
20.5 (± 3.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |